molecular formula C18H17NO3 B2495412 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzisoxazole CAS No. 439094-60-7

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzisoxazole

Cat. No. B2495412
CAS RN: 439094-60-7
M. Wt: 295.338
InChI Key: KKLCKTBAJKZYFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis processes for benzisoxazole derivatives and related compounds often involve complex reactions that yield structurally diverse molecules. For instance, the synthesis of pyrazole and benzoxazolinone derivatives has been achieved through various methods, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, demonstrating the multifaceted approaches used in organic synthesis (Gabriele et al., 2006).

Molecular Structure Analysis

The crystal and molecular structures of synthesized compounds are crucial for understanding their chemical behavior. Studies often employ single-crystal X-ray diffraction to elucidate these structures, revealing details such as conformation and intermolecular interactions. For example, research on pyrazole and benzoxazolinone derivatives has provided insight into their molecular geometries, confirming structural predictions made through density functional theory (DFT) (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzisoxazole can be influenced by their functional groups and molecular structure. Studies on related compounds have explored various chemical reactions, including those leading to the formation of coordination polymers and the investigation of their luminescent and magnetic properties (He et al., 2020).

Scientific Research Applications

Reaction Mechanisms and Synthesis

One study by Paradkar, Latham, and Krishnaswami (1993) discussed the reaction of β-keto ethyleneacetals with hydroxylamine, leading to the formation of isoxazole derivatives under specific conditions. This research provides insight into the synthetic pathways that might be applicable to the synthesis of compounds like 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzisoxazole, highlighting the complexity and variability of these reactions depending on the substrates used (Paradkar et al., 1993).

Crystal Structure and Molecular Design

The study by Bathich et al. (2009) on a related compound, "6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione," elaborated on the crystal structure, showing how intramolecular hydrogen bonding can influence the molecular conformation. Such insights are valuable for designing compounds with specific properties, including stability and reactivity (Bathich et al., 2009).

Pharmacological Applications

Although the direct pharmacological applications of "5-(2-Methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzisoxazole" were not specifically identified in the reviewed literature, related research on benzothiazoles by Hutchinson et al. (2001) demonstrated the potential of structurally similar compounds in cancer treatment, indicating a broader relevance of this chemical class in developing therapeutic agents (Hutchinson et al., 2001).

properties

IUPAC Name

5-(2-methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-3-5-13(6-4-12)17-15-11-14(7-8-16(15)19-22-17)18(2)20-9-10-21-18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCKTBAJKZYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4(OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole

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